Riboflavin-13C5
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Overview
Description
Riboflavin-13C5, also known as Vitamin B2-13C5, is a stable isotope-labeled form of riboflavin. Riboflavin is a water-soluble vitamin that plays a crucial role in maintaining health in humans and other animals. It is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for various biochemical reactions in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Riboflavin-13C5 involves the incorporation of carbon-13 isotopes into the riboflavin molecule. This can be achieved through chemical synthesis or biosynthesis using genetically modified microorganisms. The chemical synthesis of riboflavin typically involves multiple steps, including the formation of the isoalloxazine ring system and the attachment of the ribityl side chain .
Industrial Production Methods
Industrial production of riboflavin, including its isotopically labeled forms, is primarily carried out through fermentation processes. Microorganisms such as Ashbya gossypii, Candida famata, and Bacillus subtilis are commonly used for this purpose. Genetic engineering techniques are employed to enhance the yield of riboflavin by modifying the metabolic pathways of these microorganisms .
Chemical Reactions Analysis
Types of Reactions
Riboflavin-13C5, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Riboflavin acts as a redox coenzyme, participating in both one-electron and two-electron transfer processes.
Photochemical Reactions: Riboflavin exhibits strong absorption in the ultraviolet and visible regions and can undergo photoreduction in the absence of an external reductant.
Common Reagents and Conditions
Common reagents used in the reactions involving riboflavin include oxidizing agents, reducing agents, and light sources for photochemical reactions. The conditions for these reactions vary depending on the specific application and desired outcome .
Major Products Formed
The major products formed from the reactions of riboflavin include its reduced forms, such as FMN and FAD, which are essential for various enzymatic reactions in the body .
Scientific Research Applications
Riboflavin-13C5 has a wide range of scientific research applications, including:
Mechanism of Action
Riboflavin-13C5 exerts its effects by serving as a precursor to FMN and FAD, which are essential coenzymes for various enzymatic reactions. These coenzymes participate in redox reactions, energy production, and the metabolism of carbohydrates, fats, and proteins. Riboflavin is taken up by specialized transport proteins in the gastrointestinal tract and converted to its active forms within cells .
Comparison with Similar Compounds
Riboflavin-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Riboflavin (Vitamin B2): The non-labeled form of riboflavin, essential for human health.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin that acts as a coenzyme in various redox reactions.
Flavin Adenine Dinucleotide (FAD): Another coenzyme derived from riboflavin, involved in numerous metabolic pathways.
This compound’s stable isotope labeling makes it particularly valuable for research applications, providing insights into the metabolic fate and biochemical roles of riboflavin in living organisms.
Properties
Molecular Formula |
C17H20N4O6 |
---|---|
Molecular Weight |
380.33 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxy(2,3,4,5-13C4)pentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i6+1,11+1,12+1,14+1 |
InChI Key |
AUNGANRZJHBGPY-SNJKMFEESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[13C@@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
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